molecular formula C10H21NO2S B13212467 3-(2-Methylpropyl)cyclohexane-1-sulfonamide

3-(2-Methylpropyl)cyclohexane-1-sulfonamide

Cat. No.: B13212467
M. Wt: 219.35 g/mol
InChI Key: MBNUVKWMXVWBBO-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)cyclohexane-1-sulfonamide is a chemical compound with the molecular formula C10H21NO2S and a molecular weight of 219.34 g/mol . This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a cyclohexane ring substituted with a 2-methylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)cyclohexane-1-sulfonamide typically involves the reaction of cyclohexane-1-sulfonyl chloride with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)cyclohexane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-(2-Methylpropyl)cyclohexane-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)cyclohexane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-sulfonamide: Lacks the 2-methylpropyl group, making it less hydrophobic.

    N-Butylcyclohexane-1-sulfonamide: Contains a butyl group instead of a 2-methylpropyl group, affecting its steric and electronic properties.

    N-Phenylcyclohexane-1-sulfonamide: Contains a phenyl group, which significantly alters its chemical reactivity and biological activity.

Uniqueness

3-(2-Methylpropyl)cyclohexane-1-sulfonamide is unique due to the presence of the 2-methylpropyl group, which imparts specific steric and electronic properties. This can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

3-(2-methylpropyl)cyclohexane-1-sulfonamide

InChI

InChI=1S/C10H21NO2S/c1-8(2)6-9-4-3-5-10(7-9)14(11,12)13/h8-10H,3-7H2,1-2H3,(H2,11,12,13)

InChI Key

MBNUVKWMXVWBBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCCC(C1)S(=O)(=O)N

Origin of Product

United States

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